molecular formula C8H9NO4 B1311793 N-Succinimidyl Methacrylate CAS No. 38862-25-8

N-Succinimidyl Methacrylate

Cat. No. B1311793
Key on ui cas rn: 38862-25-8
M. Wt: 183.16 g/mol
InChI Key: ACGJEMXWUYWELU-UHFFFAOYSA-N
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Patent
US04430265

Procedure details

In 20 ml of acetonitrile were dissolved methacrylic acid (1.72 g, 20 m mols) and N-hydroxysuccinimide (2.19 g, 19 m mols), and under ice-cooling, N,N'-dicyclohexylcarbodiimide (4.33 g, 21 m mols) was added. The reaction was conducted in the dark, at 0° C. for one hour and at room temperature for 3 hours. The precipitate was separated by filtration and the filtrate was distilled under reduced pressure. To the residue was added petroleum ether and, after cooling, the crystals were collected by filtration. By the above procedure there was obtained 2.5 g of methacrylic acid N-hydroxysuccinimide ester as crystals melting at 100°-102° C.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
2.19 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].O[N:8]1[C:12](=[O:13])[CH2:11][CH2:10][C:9]1=[O:14].C1(N=C=NC2CCCCC2)CCCCC1>C(#N)C>[CH3:3][C:2]([C:1]([O:6][N:8]1[C:12](=[O:13])[CH2:11][CH2:10][C:9]1=[O:14])=[O:5])=[CH2:4]

Inputs

Step One
Name
Quantity
4.33 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Two
Name
Quantity
1.72 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
2.19 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added petroleum ether
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(=C)C(=O)ON1C(=O)CCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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